2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring Industrial production methods often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The benzothiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antibacterial or anticancer effects .
Comparison with Similar Compounds
2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-furylmethyl)-2-(methylthio)benzamide: This compound also contains a benzothiazole ring and exhibits similar biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C15H11FN2OS |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-fluoro-N-(7-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11FN2OS/c1-9-5-4-8-12-13(9)20-15(17-12)18-14(19)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18,19) |
InChI Key |
BJCGBZJZJCBPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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